![molecular formula C16H15N3O5S B5051643 dimethyl 2-{[(2-pyrimidinylthio)acetyl]amino}terephthalate](/img/structure/B5051643.png)

dimethyl 2-{[(2-pyrimidinylthio)acetyl]amino}terephthalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of terephthalic acid, which is a common monomer used in the production of polyethylene terephthalate (PET), a type of plastic. The presence of the pyrimidinylthio and acetyl functional groups could potentially alter the properties of the resulting polymer if this compound were used as a monomer .

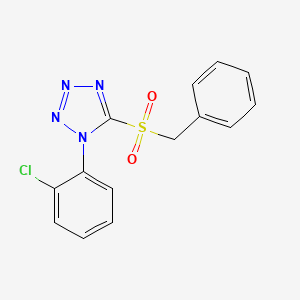

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a terephthalate backbone, with the pyrimidinylthio and acetyl groups attached to one of the carbon atoms in the backbone .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the ester, acetyl, and pyrimidinylthio groups could potentially make this compound reactive towards nucleophiles and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ester, acetyl, and pyrimidinylthio groups could potentially affect its solubility, melting point, boiling point, and reactivity .科学的研究の応用

- DMPTA can serve as a precursor for synthesizing quantum dots (QDs). These nanoscale semiconductor particles exhibit quantum confinement effects, leading to unique optical properties. Researchers use DMPTA-based QDs for applications such as biological imaging, solar cells, and quantum communication .

- DMPTA derivatives can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their tunable electronic properties make them suitable for efficient charge transport and light emission. DMPTA-based materials contribute to flexible displays, sensors, and energy-efficient devices .

- DMPTA can be functionalized to create drug carriers with controlled release properties. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, protecting them during transport and releasing them at specific sites. Researchers explore DMPTA-based micelles and nanoparticles for targeted drug delivery .

- DMPTA can coordinate with metal ions to form MOFs. These porous materials have applications in gas storage, catalysis, and drug delivery. DMPTA-based MOFs exhibit tunable pore sizes and surface functionalities, enabling selective adsorption and separation processes .

- DMPTA derivatives can be modified to act as photocatalysts under visible light. Researchers investigate their potential for degrading organic pollutants, splitting water into hydrogen and oxygen, and converting carbon dioxide into useful chemicals. DMPTA-based photocatalysts contribute to sustainable environmental solutions .

- DMPTA can be used as a building block for functional coatings and surface modifications. Its thioester group allows it to anchor onto surfaces, enhancing adhesion and imparting specific properties. Researchers explore DMPTA-based coatings for anti-corrosion, anti-fouling, and self-healing applications .

Quantum Dots and Nanophotonics

Organic Electronics and Optoelectronics

Drug Delivery Systems

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

Photocatalysis and Environmental Remediation

Materials Science and Surface Modification

作用機序

Target of Action

The primary target of dimethyl 2-{[(2-pyrimidinylthio)acetyl]amino}terephthalate is serine hydroxymethyltransferase 1 (SHMT1) . SHMT1 is an essential enzyme in the photorespiratory cycle . The compound has been studied as a promising target for herbicide discovery .

Mode of Action

The compound interacts with its target, SHMT1, by inhibiting its activity . This interaction results in the disruption of the photorespiratory cycle, which is crucial for plant growth .

Biochemical Pathways

The affected pathway is the photorespiratory cycle , where SHMT1 plays a vital role . The inhibition of SHMT1 disrupts this cycle, leading to the cessation of plant growth .

Pharmacokinetics

The compound’s effectiveness in inhibiting shmt1 suggests that it has sufficient bioavailability to interact with its target within the plant system .

Result of Action

The molecular effect of the compound’s action is the inhibition of SHMT1, disrupting the photorespiratory cycle . On a cellular level, this leads to the cessation of plant growth .

Safety and Hazards

特性

IUPAC Name |

dimethyl 2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c1-23-14(21)10-4-5-11(15(22)24-2)12(8-10)19-13(20)9-25-16-17-6-3-7-18-16/h3-8H,9H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEYISCCJJJKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5051570.png)

![1-ethyl-4-[5-(4-ethylphenyl)-1,3-oxazol-2-yl]pyridinium 4-methylbenzenesulfonate](/img/structure/B5051578.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5051581.png)

![[(1-methyl-3-phenylpropyl)amino]acetonitrile hydrochloride](/img/structure/B5051611.png)

![6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine](/img/structure/B5051613.png)

![N-[2-(1-azepanylmethyl)-1-methyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B5051622.png)

![3-(2-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5051627.png)

![2-ethoxy-4-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5051634.png)

![1-(4-chlorobenzyl)-5-[(4-methyl-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B5051635.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide](/img/structure/B5051648.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5051670.png)